molecular formula C22H21O2P B024862 (Ethoxycarbonylmethylene)triphenylphosphorane CAS No. 1099-45-2

(Ethoxycarbonylmethylene)triphenylphosphorane

Cat. No. B024862
CAS RN: 1099-45-2
M. Wt: 348.4 g/mol
InChI Key: IIHPVYJPDKJYOU-UHFFFAOYSA-N
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Description

(Ethoxycarbonylmethylene)triphenylphosphorane is a phosphorane compound used extensively in organic synthesis. It is known for its role in the Wittig reaction, where it serves to form double bonds by coupling with carbonyl compounds. Its utility extends to the synthesis of cyclopentenones, a significant class of compounds in various chemical syntheses and natural product synthesis.

Synthesis Analysis

The synthesis of (ethoxycarbonylmethylene)triphenylphosphorane involves the reaction of triphenylphosphine with ethyl chloroformate, leading to a reagent capable of facilitating various organic transformations. This reagent has been utilized in the synthesis of (±)-methyl dehydrojasmonate by reacting with diacylethylenes, showcasing its versatility in forming complex molecular structures (Hatanaka et al., 1995).

Molecular Structure Analysis

Structural analyses of compounds derived from (ethoxycarbonylmethylene)triphenylphosphorane reveal nearly identical bond lengths and molecular conformations in various derivatives. Such studies are critical for understanding the reactivity and interaction of this reagent with different substrates. The molecular structure significantly influences its reactivity and the outcome of the reactions it is involved in (Cobo et al., 2008).

Chemical Reactions and Properties

This reagent is known for its role in cycloaddition reactions, particularly in the synthesis of cyclopentenones and cyclopentadienes through annulation reactions with diacylethylenes and glyoxals. These reactions showcase its utility in constructing five-membered rings, a common motif in natural products and pharmaceuticals (Islam et al., 1996).

Physical Properties Analysis

The physical properties of (ethoxycarbonylmethylene)triphenylphosphorane derivatives, such as solubility, melting points, and crystal structures, are influenced by the nature of the substituents and the molecular conformation. Studies on the crystal structures of its derivatives help in understanding the intermolecular interactions and stability of these compounds (Cobo et al., 2008).

Scientific Research Applications

α-Allenic Esters Synthesis α-Allenic esters can be synthesized from α-phosphoranylidene esters and acid chlorides, utilizing ethyl (triphenylphosphoranylidene)acetate, a derivative of (ethoxycarbonylmethylene)triphenylphosphorane, to produce ethyl 2,3-pentadienoate. This demonstrates the reagent's role in acylation and carbonyl-ylide condensation reactions (Lang & Hansen, 2003).

Bromination and Oxidation Reactions A simple one-pot process allows for the in situ bromination of (ethoxycarbonylmethylene)-triphenylphosphorane, followed by oxidation and trapping of the aldehyde. This method yields Z-configured α-bromo-α, β-unsaturated esters stereoselectively (Karama et al., 2013).

Synthesis of N-Alkyl-2-Triphenylphosphoranylidene Glutarimides A three-component condensation between an isocyanide, an electron-deficient acetylenic ester, and (ethoxycarbonylmethyl)triphenylphosphonium bromide effectively generates fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides in a one-pot reaction without any activation or modification (Shaabani et al., 2006).

Trisubstituted Alkenes Synthesis Treating Baylis-Hillman (BH) acetates with palladium acetate and (ethoxycarbonylmethylene)triphenylphosphorane results in a simple and efficient synthesis of Z- and E-isomers of trisubstituted alkenes. This method is noteworthy for its stereoselective yields (Murthy et al., 2007).

Preparation of Ketenes (Triphenylphosphoranylidene)ketene can be prepared from (methoxycarbonylmethylene)triphenylphosphorane, highlighting the reagent's utility in generating ketenes, important intermediates in various organic syntheses (Schobert, 2005).

Synthesis of Fluoro-Substituted Benzo[b]Furans Fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates can be prepared through a single-step microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions of corresponding phosphoranes, showcasing the reagent's versatility in heterocyclic compound synthesis (Ramarao et al., 2004).

Safety And Hazards

“(Ethoxycarbonylmethylene)triphenylphosphorane” causes skin irritation and may cause respiratory irritation . It causes serious eye irritation and is toxic if swallowed . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Dust formation should be avoided . In case of accidental release, dust should be swept up and shoveled into suitable containers for disposal .

Future Directions

“(Ethoxycarbonylmethylene)triphenylphosphorane” is used as a Wittig reagent in organic synthesis . It is used in the preparation of indole from o-nitrobenzaldehydes, coumarins from o-hydroxy acetophenone . It acts as an inhibitor and inhibits the activity of cholinesterase . Its future applications could potentially expand in the field of organic synthesis.

properties

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)acetate
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InChI

InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3
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InChI Key

IIHPVYJPDKJYOU-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C22H21O2P
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DSSTOX Substance ID

DTXSID7061485
Record name Acetic acid, (triphenylphosphoranylidene)-, ethyl ester
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Molecular Weight

348.4 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name (Carbethoxymethylene)triphenylphosphorane
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Product Name

Ethyl (triphenylphosphoranylidene)acetate

CAS RN

1099-45-2
Record name Ethyl triphenylphosphoranylideneacetate
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Record name Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester
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Synthesis routes and methods I

Procedure details

Triphenyl phosphine (13 g.) was dissolved in dry benzene (60 ml.) and ethyl bromoacetate (8.3 g.) was added dropwise. The solution was heated at 70° for 2 days, and then cooled and filtered. The residue was washed with benzene and dried to give about 16 g. of (ethoxycarbonylmethyl) triphenylphosphonium bromide. The phosphonium salt (10 g.) was dissolved in water (250 ml.) and 5% aqueous sodium hydroxide was added dropwise with stirring until the solution became alkaline to litmus. The resulting precipitate was filtered off, washed with water and dried. Crystallisation from ethyl acetate/petroleum spirit gave (ethoxycarbonyl methylene) triphenyl phosphorane as a colourless solid in about 80% yield.
Quantity
13 g
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60 mL
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8.3 g
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10 g
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250 mL
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Synthesis routes and methods II

Procedure details

Ethyl bromoacetate (14.4 g, 0.094 mol) was added dropwise over 30 min to a stirred solution of 26.2 g (0.1 mol) of triphenylphosphine in 120 ml of benzene maintained at 35 38° C. After stirring for additional 12 h at room temperature the precipitate was filtered and washed twice with hexane to give 34.7 g (86%) of (carboethoxymethyl)-triphenylphosphonium bromide, m.p. 159 160° C. 115 ml of 10% aqueous sodium hydroxide was added dropwise with cooling at 5° C. to a stirred suspension of 118.4 g (0.276 mol) of the bromide in 500 ml of water and 200 ml of chloroform containing a small amount of phenolphthalein. Stirring was continued over 30 min period without external cooling followed by adding 500 ml of chloroform to give clear layers. The aqueous layer was extracted three times with 100 ml of chloroform and the combined chloroform fractions were dried over sodium sulfate and concentrated in vacuo. Crystallization of the residue from 180 ml of 1:1 mixture of benzene and hexane gave 86.1 g (90%) of pure (carboethoxymethylene)triphenylphosphorane, m.p. 119 120° C.
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115 mL
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118.4 g
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500 mL
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Synthesis routes and methods III

Procedure details

To a solution of triphenylphosphine (26.20 g, 100 mmol) in benzene (150 ml) was added ethyl bromoacetate (16.70 g, 100 mmol) at 0-5° C. The mixture was kept at room temperature for 16 h. The resulting phosphonium salt was filtered, washed with benzene (100 ml), and dried. To a solution of the solid in water (200 ml) was added benzene (200 ml), followed by 10% NaOH solution (100 ml). The organic layer was separated, and the aqueous layer was extracted with benzene (200 ml). The combined organic layers were washed with water (100 ml) and brine (100 ml), concentrated to 50 ml in vacuo, and poured onto hexane (200 ml). The precipitate was filtered and dried to afford the desired phosphorane (28.00 g, 80%) as a colorless solid. mp 128-130° C. 4-Oxocyclohexylideneacetic acid ethyl ester. To a solution of 1,4-cyclohexanedione (5.00 g, 44.64 mmol) in benzene (100 ml) was added the ylide (15.55 g, 44.68 mole). The mixture was heated under reflux for 12 h. After removal of the solvent by evaporation, the residue was purified by flash chromatography (silica gel, 5% ethyl acetate in hexanes) to afford the ketone ester (5.80 g, 71%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ1.26 (t, J=6.4 Hz, 3H), 2.42-2.50 (m, 4H,), 2.60-2.66 (m, 2H), 3.12-3.20 (m, 2H), 4.16 (q, J=6.4 Hz, 2H), 5.86 (s, 1H).
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26.2 g
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16.7 g
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150 mL
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Yield
80%

Synthesis routes and methods IV

Procedure details

A 4.5 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer, a dropping funnel and a nitrogen inlet was charged with 450 g (1.03 mol) ethoxycarbonylmethyl-triphenyl phosphonium bromide, 1.0 L dichloromethane and 1.5 L water. The two-phase mixture was cooled to 5° C. and 565 ml (1.13 mol) 2N sodium hydroxide solution was added during 30 min, maintaining the temperature between 3 and 7° C. After completed addition the mixture was stirred for 75 min at that temperature, then the phases were separated, the aqueous layer extracted with 500 ml dichloromethane and the combined organic layers were concentrated on a rotatory evaporator at 50° C./10 mbar to give 363 g crude product as slightly brownish crystals. These were dissolved in 450 ml dichloromethane under reflux. Ca. 1.35 L heptane were added during 30 min to the refluxing mixture until a slight turbidity persisted. After 1 h at 40-45° C. the mixture was seeded with product crystals and the suspension was allowed to cool to 30-32° C. during 3 h. At that point another 450 mL heptane were added and the mixture was stirred overnight at RT, followed by 2 h at 0-4° C. The crystals were filtered off, washed with 450 mL pre-cooled heptane and dried overnight at 45° C./10 mbar, to give 310 g carbethoxymethylene triphenylphosphorane (98% yield; assay: 98.4%) as white crystals.
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450 mL
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450 mL
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1.35 L
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